5-[(2-chlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Overview
Description
5-[(2-chlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a synthetic organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core substituted with a 2-chlorobenzylthio group and two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves the following steps:
Formation of the Pyrazolo[4,3-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Introduction of the 2-chlorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 2-chlorobenzylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Alkylation with Ethyl Groups: The final step involves the alkylation of the pyrazolo[4,3-d]pyrimidine core with ethyl halides under basic conditions to introduce the ethyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzylthio group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the 2-chlorobenzylthio group.
Scientific Research Applications
5-[(2-chlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing functional groups.
Industrial Applications: The compound may find applications in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(2-chlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[(2-chlorobenzyl)thio]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one: This compound shares a similar core structure but differs in the presence of a thieno ring instead of a pyrazolo ring.
2-[(3-chlorobenzyl)thio]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one: Similar to the above compound but with a different position of the chlorine atom on the benzyl group.
2-[(2,4-dichlorobenzyl)thio]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one: This compound has an additional chlorine atom on the benzyl group.
Uniqueness
5-[(2-chlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific substitution pattern and the presence of both ethyl groups and a 2-chlorobenzylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-2,6-diethylpyrazolo[4,3-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c1-3-20-9-13-14(19-20)15(22)21(4-2)16(18-13)23-10-11-7-5-6-8-12(11)17/h5-9H,3-4,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNDUPYOWPUUHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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